molecular formula C7H15NS B13009688 3-[(2-Methylpropyl)sulfanyl]azetidine

3-[(2-Methylpropyl)sulfanyl]azetidine

Cat. No.: B13009688
M. Wt: 145.27 g/mol
InChI Key: OIFOUXZMBJYCLO-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]azetidine is a four-membered heterocyclic compound containing a sulfur atom attached to an azetidine ring

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidines and thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]azetidine involves its interaction with molecular targets through its sulfur and nitrogen atoms. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylpropyl)sulfanyl]azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties for various applications .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)azetidine

InChI

InChI=1S/C7H15NS/c1-6(2)5-9-7-3-8-4-7/h6-8H,3-5H2,1-2H3

InChI Key

OIFOUXZMBJYCLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1CNC1

Origin of Product

United States

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